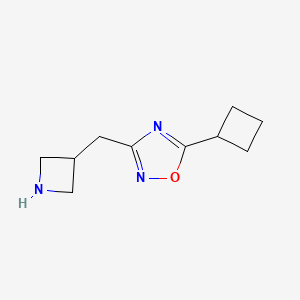

3-(Azétidin-3-ylméthyl)-5-cyclobutyl-1,2,4-oxadiazole

Vue d'ensemble

Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This yields functionalised 3-substituted azetidines .Molecular Structure Analysis

The molecular structure of azetidine derivatives is typically confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction can be used to diversify novel heterocyclic amino acid derivatives .Applications De Recherche Scientifique

Biochimie : Études d'inhibition enzymatique

En biochimie, les composés contenant de l'azétidine ont été utilisés pour étudier l'inhibition enzymatique . La structure unique du composé en question peut interagir avec des enzymes spécifiques, conduisant potentiellement à la découverte de nouveaux inhibiteurs capables de réguler les voies métaboliques ou de servir de composés de tête pour la découverte de médicaments.

Pharmacologie : Profil d'activité biologique

Le cycle azétidine est une sous-unité pharmacophore utilisée dans une variété de produits naturels et synthétiques présentant des activités biologiques diverses . La recherche sur l'activité biologique du « 3-(Azétidin-3-ylméthyl)-5-cyclobutyl-1,2,4-oxadiazole » pourrait mettre en évidence de nouvelles propriétés pharmacologiques, contribuant au développement de médicaments aux effets thérapeutiques spécifiques.

Synthèse organique : Synthèse de composés hétérocycliques

Les azétidines sont précieuses en synthèse organique pour la construction de composés hétérocycliques . Le composé pourrait être utilisé dans des voies de synthèse pour créer de nouvelles structures hétérocycliques, qui sont répandues dans de nombreux produits pharmaceutiques et agrochimiques.

Mécanisme D'action

Target of Action

It is known that azetidine derivatives are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

It is known that azetidine derivatives interact with their targets to yield functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

The synthesis of azetidine derivatives involves the dbu-catalysed horner–wadsworth–emmons reaction, followed by aza-michael addition with nh-heterocycles .

Result of Action

Azetidine derivatives are known to exhibit a variety of biological activities .

Action Environment

It is known that the compound is a stable compound, but it has flammability under open fire .

Analyse Biochimique

Biochemical Properties

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with tubulin, a protein that is crucial for cell division and structural integrity . The compound’s interaction with tubulin leads to the destabilization of microtubules, which can inhibit cell proliferation. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole has been shown to bind to specific enzyme active sites, potentially inhibiting or activating enzymatic reactions .

Cellular Effects

The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibits antiproliferative activity by arresting the cell cycle in the G2/M phase and inducing apoptosis . This effect is mediated through the disruption of microtubule dynamics, which is essential for cell division. Furthermore, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and destabilizing microtubules . This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole may modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity.

Transport and Distribution

The transport and distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in target tissues are crucial for its therapeutic effects. Studies have shown that 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole can be efficiently transported across cell membranes and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole is critical for optimizing its therapeutic potential .

Propriétés

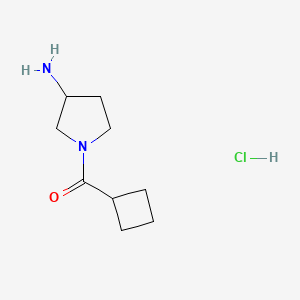

IUPAC Name |

3-(azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-8(3-1)10-12-9(13-14-10)4-7-5-11-6-7/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQFYWVPSAQEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CC3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

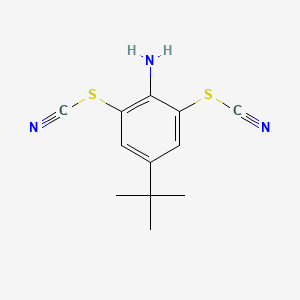

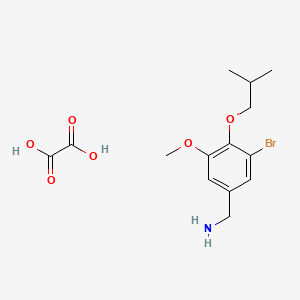

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)

![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)